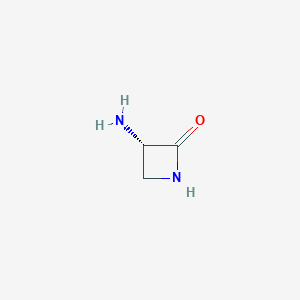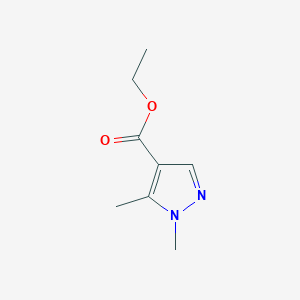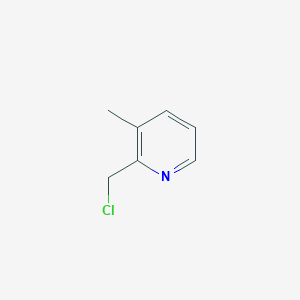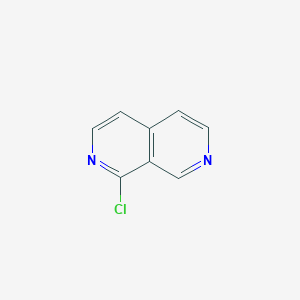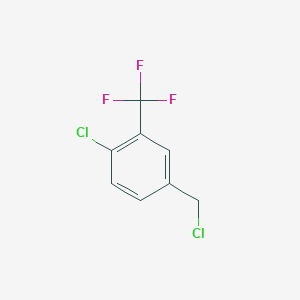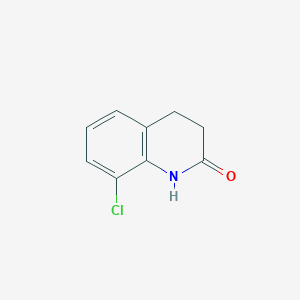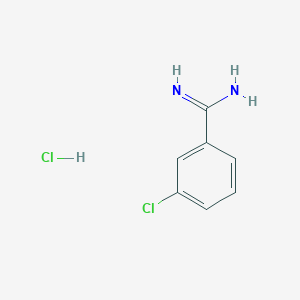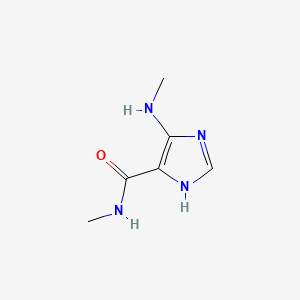
Theophyllidine
概要
説明
Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .
Synthesis Analysis
Theophylline can be synthesized by linking it with different azide compounds to create a new type of 1,2,3-triazole ring-containing theophylline derivatives .
Molecular Structure Analysis
Theophylline’s molecular structure has been evaluated using crystallographic and calorimetric methods . The structural, electronic, optoelectronic, and thermodynamic properties of Theophylline have been studied using RHF and DFT methods with the 6-31++G** basis set .
Chemical Reactions Analysis
Theophylline’s compatibility with excipients such as glicocol and cellulose has been studied using thermogravimetry . The values of activation energy (Ea) of theophylline mixtures with glicocol and cellulose are similar to the Ea values of theophylline alone .
Physical And Chemical Properties Analysis
Theophylline’s physicochemical properties have been evaluated using crystallographic and calorimetric methods . Theophylline is water-soluble . Its physical properties, such as solubility, dissolution rate, bioavailability, and chemical and physical stabilities, depend strongly on the polymorphic form .
科学的研究の応用
-
COVID-19 Research
- Field : Medical Science
- Application : Theophylline, a drug similar to Theophyllidine, has been studied for its potential application in COVID-19 treatment .
- Methods : The research involved computational studies to understand the interaction of Theophylline with the SARS-CoV-2 virus .
- Results : The study suggested that Theophylline could potentially downregulate the inflammatory processes activated by SARS-CoV-2 .
-
Biofilm Inhibition
- Field : Microbiology
- Application : Theophylline has been studied for its anti-quorum sensing and anti-biofilm properties against Chromobacterium violaceum and Pseudomonas aeruginosa .
- Methods : The study involved evaluating biofilm formation through methods including crystal violet staining, triphenyl tetrazolium chloride assay, and fluorescence microscopy .
- Results : Theophylline effectively inhibited QS activity and biofilm formation in C. violaceum and P. aeruginosa .
-
Microbial Conversion
- Field : Biotechnology
- Application : Theophylline-degrading fungi have been isolated and studied for their application in the production of methylxanthines with Theophylline as feedstock .
- Methods : The study involved solid-state fermentation with tea-derived fungi .
- Results : The study identified and isolated Theophylline-degrading fungi .
-
Asthma Treatment
- Field : Medical Science
- Application : Theophylline, a drug similar to Theophyllidine, has been used for decades as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
- Methods : Theophylline is usually administered orally, and its dosage is adjusted based on the patient’s age, weight, and the severity of the condition .
- Results : Theophylline has been shown to reduce the symptoms of asthma and improve lung function by relaxing and opening the airways .
-
Cardiac Arrhythmias
- Field : Cardiology
- Application : Theophylline has been used to treat certain types of cardiac arrhythmias, or irregular heartbeats .
- Methods : Theophylline is administered orally or intravenously, depending on the severity of the condition .
- Results : Theophylline can help restore normal heart rhythms and improve cardiac output .
-
Apnea of Prematurity
- Field : Neonatology
- Application : Theophylline is used to stimulate the respiratory center in the brain to treat apnea of prematurity, a condition where premature infants stop breathing for 20 seconds or more .
- Methods : Theophylline is administered orally or intravenously, and the dosage is carefully adjusted based on the infant’s age, weight, and clinical condition .
- Results : Theophylline has been shown to reduce the frequency and severity of apneic episodes in premature infants .
Safety And Hazards
将来の方向性
Theophylline holds huge potential for developing safe and efficient antitumor drugs . Some theophylline1,2,3-triazole compounds showed a good tumor-suppressive efficacy . These theophylline acetic acid-1,2,3-triazole derivatives may be potential drug candidates for anti-NSCLC and are worthy of further study .
特性
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-5-4(6(11)8-2)9-3-10-5/h3,7H,1-2H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDWASAZICSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217706 | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophyllidine | |
CAS RN |
6736-40-9 | |
| Record name | Theophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophyllidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76560HOO1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




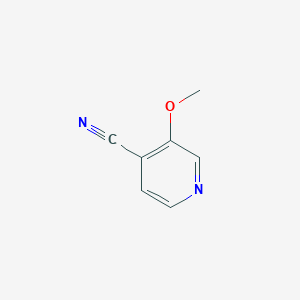

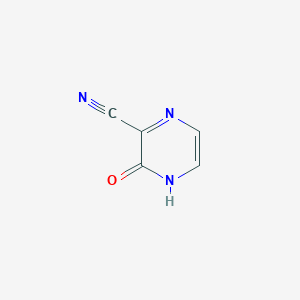
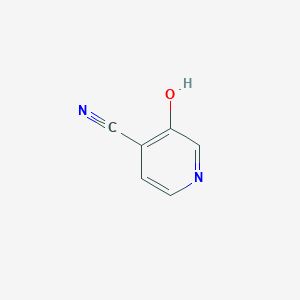
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
